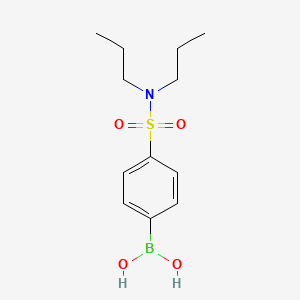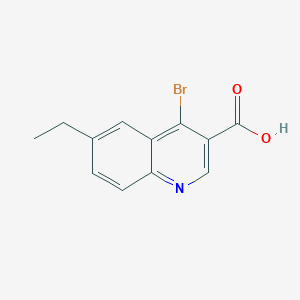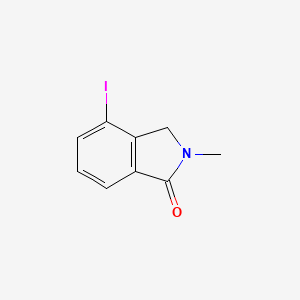![molecular formula C15H16FN5 B11844813 9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine CAS No. 101154-89-6](/img/structure/B11844813.png)
9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules It features a fluorobenzyl group attached to the purine ring, which is further substituted with an isopropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat transfer .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated product.
Applications De Recherche Scientifique
9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other functional compounds.
Mécanisme D'action
The mechanism of action of 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 2-Fluorobenzylamine
Uniqueness
Compared to similar compounds, 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
101154-89-6 |
|---|---|
Formule moléculaire |
C15H16FN5 |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
9-[(2-fluorophenyl)methyl]-N-propan-2-ylpurin-6-amine |
InChI |
InChI=1S/C15H16FN5/c1-10(2)20-14-13-15(18-8-17-14)21(9-19-13)7-11-5-3-4-6-12(11)16/h3-6,8-10H,7H2,1-2H3,(H,17,18,20) |
Clé InChI |
AAXWJAHBVLDKJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)
![5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11844752.png)



![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-onehydrochloride](/img/structure/B11844789.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)
![6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11844819.png)

